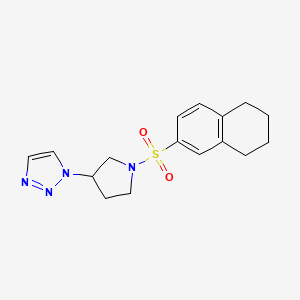
1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2S with a molecular weight of 336.42 g/mol. The structure features a triazole ring linked to a pyrrolidine moiety and a tetrahydronaphthalenyl sulfonyl group. This unique configuration is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to this compound show inhibition against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 15.4 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 22.7 |
| Triazole Derivative C | A549 (Lung Cancer) | 18.9 |
These findings suggest that the incorporation of the triazole ring enhances the cytotoxicity against cancer cells by interfering with cellular proliferation pathways .
Enzyme Inhibition
The compound's mechanism of action has been partially elucidated through enzyme inhibition studies. Notably, triazoles have been shown to inhibit carbonic anhydrase-II (CA-II), an enzyme implicated in tumor growth and metastasis. In one study, derivatives exhibited IC50 values ranging from 13.8 µM to 35.7 µM against CA-II:
Molecular docking studies indicated that these compounds bind effectively to the active site of CA-II, suggesting a potential therapeutic role in managing cancer .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of similar triazole compounds:
- Study on Antimicrobial Activity : A series of triazoles were evaluated for their antimicrobial properties against various pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Research has shown that certain triazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-13-3-1-2-4-14(13)11-16)19-9-7-15(12-19)20-10-8-17-18-20/h5-6,8,10-11,15H,1-4,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMYKLBRFVDMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














